1-Methyl-2-ethyl-3-hydroxypyridin-4-one - 115864-73-8

1-Methyl-2-ethyl-3-hydroxypyridin-4-one

Catalog Number: EVT-1171101
CAS Number: 115864-73-8
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 1-Methyl-2-ethyl-3-hydroxypyridin-4-one is a derivative of the 3-hydroxypyridin-4-one class, which has been extensively studied for its iron chelating properties. These compounds have shown potential in various fields, including medicine and agriculture, due to their ability to form stable complexes with iron and other metals. The following analysis will delve into the synthesis, mechanism of action, and applications of this compound across different studies.

Synthesis Analysis

Several synthetic pathways for 1-Methyl-2-ethyl-3-hydroxypyridin-4-one have been reported. One common method [] starts with the readily available 2-ethyl-3-hydroxypyran-4-one (ethyl maltol), which undergoes benzylation in aqueous methanol. The resulting benzylated ethyl maltol is then reacted with methylamine at elevated temperatures (150-160°C) in a sealed tube to afford 1-methyl-2-ethyl-3-benzyloxypyridin-4-one. The final step involves removal of the protecting benzyl group via catalytic hydrogenation, yielding the desired 1-Methyl-2-ethyl-3-hydroxypyridin-4-one, typically isolated as the hydrochloride salt.

Molecular Structure Analysis

The primary chemical reaction of interest with 1-Methyl-2-ethyl-3-hydroxypyridin-4-one is its complexation with iron(III). The 3-hydroxy-4-pyridinone moiety acts as a bidentate ligand, coordinating to the iron(III) ion through its oxygen atoms. This interaction forms a stable five-membered chelate ring, effectively sequestering the iron(III) ion. [, , , ]

Mechanism of Action

The primary mechanism of action for 1-Methyl-2-ethyl-3-hydroxypyridin-4-one and its derivatives is their ability to chelate iron. This is particularly important in the context of iron overload diseases, where excess iron needs to be removed from the body. For instance, the introduction of a 1'-hydroxyalkyl group at the 2-position of the pyridinone ring has been shown to significantly improve the iron(III) chelating ability, as evidenced by the enhanced pFe(3+) values in certain derivatives1. These compounds form stable, colored, neutral complexes with iron at physiological pH and can mobilize iron from proteins such as transferrin, ferritin, and hemosiderin4. The high iron(III) affinity of hexadentate 3-hydroxypyridin-4-ones, with logK1 values around 34, further underscores the strong chelating potential of these molecules7.

Physical and Chemical Properties Analysis

1-Methyl-2-ethyl-3-hydroxypyridin-4-one is a relatively lipophilic molecule due to its ethyl substituent, which is reflected in its partition coefficient (Kpart). Higher Kpart values indicate greater lipophilicity, implying better cell membrane permeability. [, ] The molecule also exhibits acidic character due to the presence of the 3-hydroxy group. The pKa value of this group is an important factor in its iron chelation properties, as it determines the degree of ionization at physiological pH. [, ]

Applications in Various Fields

Medical Applications

In the medical field, these chelators have shown promise in facilitating iron excretion, which is crucial for the treatment of conditions like thalassemia and other iron overload disorders1. The ability of these compounds to remove iron under in vivo conditions has been demonstrated using a rat model1. Additionally, certain derivatives have been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas strains, indicating potential applications in treating wound infections7. Moreover, some 3-hydroxypyridin-4-ones with basic nitrogen centers have exhibited enhanced antimalarial activity, targeting lysosomes and other intracellular acidic vacuoles8.

Antiviral Applications

The synthesis of 2-pyridinone derivatives has led to the development of potent HIV-1-specific reverse transcriptase inhibitors. One such compound, 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, has shown high selectivity and efficacy in inhibiting HIV-1 replication in cell culture, warranting clinical evaluation as an antiviral agent3.

Agricultural Applications

In agriculture, pyridone derivatives have been synthesized and evaluated for their phytotoxic activity. These compounds have demonstrated selective toxicity against certain plant species, suggesting their potential use as lead structures for developing new herbicides2.

Synthetic Antioxidant

The compound 2-ethyl-6-methyl-3-hydroxypyridine, closely related to 1-Methyl-2-ethyl-3-hydroxypyridin-4-one, has been identified as a new synthetic antioxidant. An improved process for its synthesis has been established, which could lead to its application in various industries requiring antioxidants6.

Antibacterial Activity

The antibacterial activity of pyranoquinoline derivatives, synthesized from related pyridinone compounds, has been evaluated against both Gram-positive and Gram-negative bacteria. These compounds have shown moderate effectiveness, with the highest activity against Pseudomonas aeruginosa, indicating their potential as antibacterial agents5.

Future Directions
  • Structure-Activity Relationship Studies: Further investigation into the relationship between the structure of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one and its derivatives, and their iron chelation efficacy, bioavailability, and toxicity is crucial for optimizing their therapeutic potential. []
  • Combination Therapies: Exploring the synergistic effects of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one with other therapeutic agents could lead to improved treatment outcomes in various disease states. []

1-(3'-Hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41)

Compound Description: CP41 is an orally effective iron chelator, capable of enhancing iron excretion in vivo. [] It undergoes significant metabolism, primarily through oxidation of its 1-(3'-hydroxy) group to form CP38. [] While CP41 itself demonstrates good iron removal capabilities in vitro, its rapid metabolism to CP38 in vivo appears to hinder its access to labile iron pools, potentially due to lysosomal compartmentalization. []

Relevance: CP41 shares the core 3-hydroxypyridin-4-one structure with 1-methyl-2-ethyl-3-hydroxypyridin-4-one, differing in the substituent at the nitrogen atom. While 1-methyl-2-ethyl-3-hydroxypyridin-4-one possesses an ethyl group, CP41 features a 3-hydroxypropyl substituent. This structural similarity leads to similar iron-chelating properties, positioning both compounds as potential therapeutic agents for iron overload diseases. []

Reference:

1-(2'-Hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one (CP102)

Compound Description: CP102 is an orally effective iron chelator with known pharmacokinetics and a defined urinary metabolic profile. [] It primarily undergoes phase II metabolism, forming glucuronide and sulfate conjugates. [] Interestingly, despite a significant portion of biliary excretion being in conjugated form (and thus, inactive in iron chelation), CP102 demonstrates superior iron removal from the liver compared to CP41. [] This suggests potential differences in their mechanisms or access to labile iron pools. []

Relevance: Similar to 1-methyl-2-ethyl-3-hydroxypyridin-4-one, CP102 belongs to the 3-hydroxypyridin-4-one family of iron chelators. [] The structural difference lies in the substituent at the nitrogen, with CP102 bearing a 2-hydroxyethyl group instead of a methyl group. This structural similarity, with variations only in the N-substituent, highlights a key area for modulating the pharmacological and pharmacokinetic properties within this class of compounds. []

1,2-Dimethyl-3-hydroxypyridin-4-one (CP20, Deferiprone, L1)

Compound Description: CP20, also known as Deferiprone (DFP) or L1, is an established orally active iron chelator currently utilized in clinical settings for treating iron overload conditions. [, ] It exhibits efficient iron mobilization capabilities from macrophages, surpassing the efficacy of desferrioxamine, maltol, and mimosine. [] It demonstrates a superior ability to remove iron from both the reticuloendothelial system and hepatocytes compared to desferrioxamine. []

Relevance: CP20 serves as a fundamental structural analogue to 1-methyl-2-ethyl-3-hydroxypyridin-4-one, both belonging to the 3-hydroxypyridin-4-one class of iron chelators. [, ] The primary structural distinction lies in the substituent at the 2-position of the pyridinone ring: CP20 features a methyl group while 1-methyl-2-ethyl-3-hydroxypyridin-4-one has an ethyl group. This close structural relationship allows for comparative analysis of their iron-chelating properties and biological activities, providing insights into structure-activity relationships within this class. [, ]

1,2-Diethyl-3-hydroxypyridin-4-one (CP94)

Compound Description: CP94 is an orally active iron chelator. [] In vivo studies on C57BL/10ScSn mice revealed that CP94 induced hepatic protoporphyria, likely due to restricted iron availability for ferrochelatase. [] Additionally, CP94 was found to significantly reduce ferritin-iron and total nonheme iron levels. []

Relevance: CP94 is closely related to 1-methyl-2-ethyl-3-hydroxypyridin-4-one as they both belong to the 3-hydroxypyridin-4-one family, highlighting the versatility of this core structure in achieving iron chelation. [] The key difference lies in the substituent on the nitrogen atom, where CP94 bears an ethyl group instead of a methyl group. Comparing their activities provides insights into the impact of minor structural modifications on biological activity and iron-chelating capacity within this class. []

1-(N-Acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1)

Compound Description: CM1 is a novel bidentate iron chelator designed as a potential oral therapeutic for iron overload. [, , ] It effectively scavenges both ferrous and ferric ions, demonstrating high affinity for iron. [, ] CM1 exhibits protective effects against iron-induced oxidative stress in neuroblastoma cells, particularly when administered in combination with green tea extract (GTE). [] This combination therapy significantly reduced labile iron pool (LIP) content, ROS production, and lipid peroxidation. []

Relevance: CM1, while possessing the core 3-hydroxypyridin-4-one structure like 1-methyl-2-ethyl-3-hydroxypyridin-4-one, introduces a longer and more complex substituent at the nitrogen atom. [, , , ] This N-acetyl-6-aminohexyl substituent might contribute to altered pharmacokinetic properties and biodistribution compared to the simpler alkyl substituents in other analogues. Examining such differences can be valuable in understanding the structure-activity relationships and optimizing pharmacological profiles within this chemical class. [, , , ]

References:

1-Ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one

Compound Description: This compound is a member of the 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-one family, designed and synthesized as potential iron chelators for oral administration. [] These compounds are characterized by significantly improved pFe(3+) values, indicating their enhanced iron-binding affinity. [] Specifically, the introduction of a 1'-hydroxyethyl group at the 2-position, as seen in this compound, contributes to this enhanced iron-binding capacity compared to their counterparts without this specific substitution. []

Properties

CAS Number

115864-73-8

Product Name

1-Methyl-2-ethyl-3-hydroxypyridin-4-one

IUPAC Name

2-ethyl-3-hydroxy-1-methylpyridin-4-one

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-3-6-8(11)7(10)4-5-9(6)2/h4-5,11H,3H2,1-2H3

InChI Key

YHUAHVPZGNXPMS-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=CN1C)O

Synonyms

1-MEHPO
1-methyl-2-ethyl-3-hydroxy-4-pyridone
1-methyl-2-ethyl-3-hydroxypyridin-4-one
MEHP-1

Canonical SMILES

CCC1=C(C(=O)C=CN1C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.